3,6-Dihydroxynaphthalene-2,7-disulfonic acid

Beschreibung

BenchChem offers high-quality 3,6-Dihydroxynaphthalene-2,7-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dihydroxynaphthalene-2,7-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H8NaO8S2 |

|---|---|

Molekulargewicht |

343.3 g/mol |

InChI |

InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |

InChI-Schlüssel |

WZCUTQZDUZZQSZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Verwandte CAS-Nummern |

51690-40-5 7153-21-1 |

Herkunft des Produkts |

United States |

3,6-Dihydroxynaphthalene-2,7-disulfonic acid chemical structure and properties

[1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

3,6-Dihydroxynaphthalene-2,7-disulfonic acid is a symmetric, disulfonated naphthalene diol used primarily as a bifunctional intermediate in the synthesis of azo dyes and high-performance polymers (e.g., sulfonated polyarylene ethers for proton exchange membranes).[1]

Crucial Distinction: It is frequently confused with Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid).

-

3,6-Isomer (This Topic): Hydroxyl groups are at distal beta-positions (3,6). No peri-complexation capability. Used for polymer backbones and linear azo dyes.

-

Chromotropic Acid (Isomer): Hydroxyl groups are at peri-positions (1,8 or 4,5). Strong chelator (Ti, Cr) and specific reagent for formaldehyde determination.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 3,6-Dihydroxynaphthalene-2,7-disulfonic acid |

| Common Salt | Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate |

| CAS Number | 7153-21-1 (Disodium salt); 23894-07-7 (Acid) |

| Molecular Formula | C₁₀H₈O₈S₂ (Acid); C₁₀H₆Na₂O₈S₂ (Disodium Salt) |

| Molecular Weight | 320.29 g/mol (Acid); 364.26 g/mol (Disodium Salt) |

| Appearance | White to off-white crystalline powder |

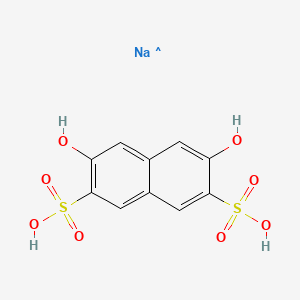

Chemical Structure & Properties[8]

The molecule features a naphthalene core substituted with two hydroxyl groups and two sulfonic acid groups in a centrosymmetric "all-beta" arrangement. This symmetry imparts high thermal stability and crystallinity to its derivatives.

Structural Visualization

The following diagram illustrates the specific substitution pattern compared to the naphthalene numbering system.

Physicochemical Properties[2][8][9][10]

-

Acidity (pKa): The sulfonic acid groups are strongly acidic (pKa < 1), ensuring water solubility at all pH levels. The phenolic hydroxyls have pKa values ~9.0–9.5.

-

Solubility: Highly soluble in water (>100 g/L for the disodium salt); insoluble in non-polar organic solvents.

-

Fluorescence: Exhibits strong blue fluorescence in alkaline solution, characteristic of sulfonated naphthols.

-

Reactivity: The 3,6-hydroxyl groups activate the 4 and 5 (alpha) positions for electrophilic aromatic substitution (e.g., azo coupling), while the 2,7-sulfonic groups deactivate the ring and provide steric protection to the 1,8 positions.

Synthesis & Production

The industrial synthesis typically proceeds via the sulfonation of 2,7-Dihydroxynaphthalene . The process is thermodynamically controlled to ensure sulfonation occurs at the beta-positions (ortho to the hydroxyls).

Synthesis Pathway[2][4][5]

Key Mechanistic Insight

Direct sulfonation of naphthalene usually yields mixtures. Using 2,7-dihydroxynaphthalene as the starting material directs the incoming sulfonic groups to the ortho-positions (3 and 6) due to the strong activating influence of the hydroxyl groups, combined with the steric preference against the peri (1,8) positions under thermodynamic conditions.

Applications

Polymer Chemistry (Membranes & Resins)

The bifunctional nature (two OH, two SO₃H) makes this molecule an ideal monomer for Sulfonated Poly(arylene ether)s and Polyurethanes .

-

Function: The sulfonic acid groups provide proton conductivity (for fuel cell membranes) or hydrophilicity (for filtration membranes).

-

Mechanism: The 3,6-hydroxyl groups react with diisocyanates or activated dihalides to form the polymer backbone, leaving the sulfonic groups pendant for functionality.

Azo Dye Intermediate

Acts as a Coupling Component in the synthesis of azo dyes.

-

Coupling Site: Reacts with diazonium salts primarily at the 4 and 5 positions (para to the directing OH groups, as the ortho 2,7 positions are blocked).

-

Color: Yields dyes with high water solubility and brightness.

Analytical Reagent

Used as a ligand for metal ion determination (e.g., Fe, Cu) via complexometric titration or spectrophotometry, although less common than Chromotropic acid.

Experimental Protocol: HPLC Analysis

To verify purity and distinguish from isomers (like Chromotropic acid), use the following High-Performance Liquid Chromatography (HPLC) method.

Method Principle: Ion-Pair Chromatography is required due to the high polarity of the sulfonic acid groups.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Tetrabutylammonium Hydrogen Sulfate (Ion-Pairing Agent) in Water (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 40% B; 20-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (Sulfonate absorption) and 280 nm (Naphthalene ring) |

| Retention Time | ~12-15 min (Distinct from Chromotropic acid which elutes earlier due to higher polarity/chelation) |

Sample Preparation: Dissolve 10 mg of the disodium salt in 10 mL of Mobile Phase A. Filter through a 0.45 µm PTFE filter before injection.

References

Chromotropic acid disodium salt CAS 148-25-4 SDS

Title: Chromotropic Acid Disodium Salt (CAS 148-25-4): Mechanistic Insights, Safety Data, and Analytical Methodologies in Drug Development

Executive Summary

Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid, CAS 148-25-4) and its highly stable disodium salt dihydrate (CAS 5808-22-0) serve as foundational reagents in analytical chemistry and pharmaceutical development[1][2]. Known primarily for its extreme selectivity in colorimetric assays, this naphthalene-based compound is the international reference standard for quantifying trace formaldehyde, nitrates, and specific metal ions[1][3][4]. This whitepaper synthesizes the chemical safety profile (SDS) of chromotropic acid disodium salt with field-proven experimental methodologies, providing researchers with a comprehensive guide to its mechanistic action and laboratory application.

Chemical Profile and Safety Data (SDS) Translation

Understanding the Safety Data Sheet (SDS) of chromotropic acid disodium salt requires looking beyond standard GHS pictograms to the underlying chemical reality. As a highly water-soluble disulfonic acid derivative, it exhibits strong chelating properties and acts as a potent organic acid[1][5].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt |

| CAS Numbers | 148-25-4 (Free Acid); 5808-22-0 (Dihydrate Salt); 129-96-4 (Anhydrous Salt) |

| Molecular Formula | C10H6Na2O8S2 (Anhydrous) |

| Molecular Weight | 364.3 g/mol (Anhydrous); 400.28 g/mol (Dihydrate) |

| Appearance | White to off-white or tan needle-like crystals / powder |

| Solubility | Highly soluble in water; insoluble in most organic solvents |

Table 2: GHS Safety and Handling Parameters

| Hazard Class | GHS Code | Causality & Laboratory Mitigation |

| Skin Irritation | H315 | The sulfonic acid groups can disrupt lipid bilayers. Mitigation: Nitrile gloves and lab coat (P280)[5][6]. |

| Serious Eye Damage | H318 | High aqueous solubility leads to rapid dissolution in tear film, causing severe osmotic and acidic damage. Mitigation: Splash goggles mandatory[5]. |

| Storage | P403+P233 | Highly hygroscopic. Must be stored in a tightly closed container in a cool, well-ventilated, dry environment to prevent degradation[6]. |

The compound itself is not highly toxic systemically but poses localized acute hazards[5][6]. However, the true hazard in chromotropic acid assays does not stem from the salt itself, but from the concentrated sulfuric acid (>85%) required to drive its analytical reactions[7][8].

Mechanistic Action: The Formaldehyde Assay

In drug development, monitoring trace formaldehyde is critical, as it is a common degradation product of polymeric excipients (e.g., polyethylene glycols, polysorbates) that can cross-link active pharmaceutical ingredients (APIs)[4]. The chromotropic acid assay remains the gold standard for this detection due to its self-validating specificity[7].

The Causality of the Reaction: The reaction between formaldehyde and chromotropic acid is a classic electrophilic aromatic substitution followed by oxidation[8].

-

Protonation: In the presence of concentrated sulfuric acid, formaldehyde is protonated to form a highly reactive carbocation.

-

Condensation: Two molecules of chromotropic acid attack this electrophile at the ortho positions relative to their hydroxyl groups.

-

Oxidation: The concentrated sulfuric acid acts not only as a dehydrating agent but also as an oxidant, converting the colorless condensation product into a highly conjugated, violet-colored xanthylium-like quinoidal cation[8][9].

-

Absorbance: This complex exhibits a sharp, distinct absorbance peak at 570–580 nm, directly proportional to the original formaldehyde concentration[8][10].

Why Concentrated Sulfuric Acid? A common point of failure in this assay is the use of insufficiently concentrated acid. If the final concentration of H₂SO₄ drops below 85%, the oxidizing potential is insufficient to form the violet chromogen, resulting in a false negative[8].

Workflow of the Chromotropic Acid-Formaldehyde Colorimetric Assay

Experimental Protocol: Highly Sensitive Formaldehyde Quantification

This protocol is designed as a self-validating system. The inclusion of a reagent blank ensures that any background oxidation of the chromotropic acid does not skew the quantification.

Reagents Required:

-

Chromotropic acid disodium salt dihydrate (ACS Reagent Grade, ≥98.0%)[2].

-

Concentrated Sulfuric Acid (95–98%, analytical grade)[7].

-

Formaldehyde standard solutions (for calibration).

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 0.50 g of chromotropic acid disodium salt in 50 mL of deionized water to create a 1% (w/v) solution[11]. Crucial Note: This solution is light-sensitive and prone to auto-oxidation; it must be prepared fresh daily and stored in an amber bottle[4][11].

-

Standard Curve Generation: Prepare a series of formaldehyde standards ranging from 0.03 mg/L to 7.00 mg/L[8]. Pipette 1.0 mL of each standard into separate glass test tubes.

-

Sample Preparation: Pipette 1.0 mL of the unknown aqueous sample into a test tube. For the blank, use 1.0 mL of pure deionized water[10].

-

Chromogen Addition: Add 1.0 mL of the 1% chromotropic acid solution to all tubes (standards, samples, and blank)[11].

-

Acidification (Critical Step): Slowly add 8.0 mL of concentrated sulfuric acid to each tube[11]. Causality: This step is violently exothermic. The tubes must be kept in an ice bath during addition to prevent the solution from boiling, which would volatilize the formaldehyde before it can react, destroying assay accuracy[10].

-

Thermal Incubation: Stopper the tubes securely and transfer them to a hot water bath set at 60–80 °C for 15 to 30 minutes[10][11]. This thermal energy overcomes the activation barrier for the final oxidation step, fully developing the violet color[7].

-

Cooling and Readout: Remove the tubes and cool them to room temperature in a cold water bath (20 °C)[11]. Measure the absorbance at 580 nm using a spectrophotometer, zeroing the instrument against the reagent blank[7][10].

Self-Validation Check: A plot of absorbance versus formaldehyde concentration must yield a linear regression (R² > 0.99). The blank should remain pale yellow; if the blank turns purple, the chromotropic acid or water was contaminated with environmental formaldehyde or peroxides.

Broader Applications in Environmental and Pharmaceutical Sciences

Beyond formaldehyde, chromotropic acid disodium salt is utilized for the determination of the systemic herbicide 2,4-Dichlorophenoxyacetic acid[9], and in environmental monitoring for the quantification of nitrate (NO₃⁻)[3]. In the nitrate assay, the sample is reacted with chromotropic acid in sulfuric acid, but the absorbance is read at 410 nm, yielding a yellow complex rather than a violet one[3]. This versatility underscores the compound's value as a multi-target chelating and chromogenic agent[1][12].

References

1.1.1 1.2.2 1.4.12 1.5. 9 1.6.6 1.7.10 1.9. 3 1.10. 7 1.11. 8 1.12.11 1.13.4 1.15.5

Sources

- 1. CAS 5808-22-0: Chromotropic acid disodium salt dihydrate [cymitquimica.com]

- 2. Chromotropic acid puriss. p.a., ACS reagent, for the detection of Ag, ClO3-, Cr, Hg, NO2-, NO32-, Ti, = 98.0 5808-22-0 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formaldehyde may be found in cosmetic products even when unlabelled - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium chromotropate | C10H6Na2O8S2 | CID 67220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. analchemres.org [analchemres.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. chemimpex.com [chemimpex.com]

Mechanism of Chromotropic Acid Reaction with Formaldehyde: An In-Depth Technical Guide

Executive Summary

This guide details the chemical mechanism, kinetic drivers, and analytical protocols for the chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) reaction with formaldehyde.[1] Widely recognized as the reference standard (e.g., NIOSH Method 3500) for formaldehyde determination, this reaction yields a distinct violet chromogen with a molar absorptivity (

Unlike generic aldehyde tests (e.g., Schiff’s reagent), this method exhibits high specificity due to the steric constraints of the naphthalene ring system and the requirement for dual aromatic substitution. This document synthesizes the modern mechanistic consensus—favoring the dibenzoxanthylium cation pathway over the historical quinoidal theory—and translates these insights into a robust experimental workflow for drug development and environmental monitoring.

Part 1: Fundamental Chemistry & Mechanism

The Reaction Pathway

Historically, the purple chromogen was believed to be a para,para-quinoidal structure.[1][2] However, definitive NMR and structural studies (Georghiou & Ho, 1989) have revised this understanding. The reaction is a two-stage condensation followed by an oxidation, ultimately forming a mono-cationic dibenzoxanthylium species.[1]

The Chemical Cascade

-

Electrophilic Attack: In the presence of concentrated sulfuric acid (

), formaldehyde is protonated to form a hydroxymethyl cation or acts as a potent electrophile. It attacks the electron-rich chromotropic acid at the position ortho to the hydroxyl group. -

Dimerization (1:2 Stoichiometry): One molecule of formaldehyde bridges two molecules of chromotropic acid, eliminating water to form a methylene-bridged intermediate (methylene-bis-chromotropic acid).

-

Cyclization & Dehydration: The intermediate undergoes further acid-catalyzed dehydration involving the hydroxyl groups, closing the ring to form a dibenzoxanthene derivative.

-

Oxidation: The xanthene intermediate is oxidized (by

acting as an oxidant or dissolved atmospheric oxygen) to the resonant dibenzoxanthylium cation . This planar, conjugated system (

Mechanistic Visualization

The following diagram illustrates the transformation from reactants to the stable chromophore.

Figure 1: Step-wise formation of the dibenzoxanthylium chromogen. The reaction requires a 1:2 stoichiometry of formaldehyde to chromotropic acid.

Part 2: Critical Parameters & Optimization

Success in this assay depends on controlling thermodynamic and kinetic variables. The causality behind experimental conditions is detailed below.

The Role of Sulfuric Acid

Sulfuric acid serves three distinct functions in this protocol:

-

Proton Source: Catalyzes the initial condensation (Friedel-Crafts type alkylation).

-

Dehydrating Agent: Drives the removal of water molecules to facilitate ring closure.

-

Oxidant: High concentrations (>85%) are necessary to oxidize the leuco-intermediate to the colored xanthylium cation.

-

Note: Attempts to use weaker acids (e.g., phosphoric) often result in incomplete color development unless supplemented with stronger oxidants.

-

Temperature and Time Profile

The reaction is endothermic and kinetically slow at room temperature.

-

Standard Condition: 95°C for 15 minutes.

-

Why? This energy input overcomes the activation barrier for the cyclization and oxidation steps. Insufficient heating leads to low recovery; overheating can cause charring of the organic matrix (yellow-brown interference).

Quantitative Data Summary

| Parameter | Specification | Mechanistic Implication |

| Stoichiometry | 1 HCHO : 2 Chromotropic Acid | Excess reagent is required to drive equilibrium to the right.[1] |

| Absorbance Max | 580 nm | Corresponds to the |

| Molar Absorptivity | High sensitivity allows detection of trace residuals (ppm/ppb). | |

| Linear Range | 0.1 – 2.0 | Beer-Lambert law adherence range; deviation occurs at high conc. due to reagent depletion. |

| Acid Reqt. | > 75% v/v | Below this threshold, the equilibrium favors the colorless intermediate. |

Part 3: Analytical Protocol (NIOSH 3500 Modified)

This protocol is adapted from NIOSH Method 3500, optimized for laboratory reproducibility.

Reagents

-

Chromotropic Acid Solution (1%): Dissolve 0.1 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in 10 mL of water. Filter if necessary. Prepare fresh weekly.

-

Sulfuric Acid (Concentrated): 96–98% reagent grade.

-

Sodium Bisulfite (1%): Used as a collection medium (traps formaldehyde as a stable bisulfite adduct).

Step-by-Step Workflow

-

Sample Preparation:

-

Liquid samples: Dilute to fall within 0.1–4 mg/L range.

-

Air samples: Collect in impingers containing 1% sodium bisulfite.

-

-

Reaction Assembly:

-

In a glass tube, combine 4 mL of sample/standard.

-

Add 0.1 mL of 1% Chromotropic Acid solution.

-

Critical Step: Slowly add 6 mL of concentrated

. -

Safety: This is highly exothermic.[3] Swirl gently to mix.

-

-

Color Development:

-

Place loosely capped tubes in a heating block or water bath at 95°C for 15 minutes .

-

Remove and allow to cool to room temperature (color is stable for >24 hours).

-

-

Spectrophotometric Analysis:

-

Zero the instrument with a Reagent Blank (Water + Reagents).

-

Measure absorbance at 580 nm .

-

Protocol Visualization

Figure 2: Analytical workflow ensuring consistent color development and safety.

Part 4: Specificity & Interferences

Specificity

The reaction is highly specific to formaldehyde.

-

Other Aldehydes: Acetaldehyde, propionaldehyde, and benzaldehyde do not form the violet chromogen. They may produce yellow/brown colors at high concentrations, but these do not absorb significantly at 580 nm.

-

Formaldehyde Precursors: Compounds that liberate formaldehyde under hot acidic conditions (e.g., hexamethylenetetramine, methenol) will test positive.

Common Interferences

| Interferent | Effect | Mitigation |

| Nitrates/Nitrites | Bleaching of color or yellowing. | Pre-treatment with sulfamic acid or use of bisulfite trap. |

| Phenols | Negative bias (consumes formaldehyde). | Separation via distillation or solid-phase extraction. |

| Ethanol/High Organics | Brown discoloration (charring). | Dilution of sample; ensure acid concentration is maintained. |

References

-

Georghiou, P. E., & Ho, C. K. (1989).[1][4] The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. Link

-

NIOSH. (1994).[3] Formaldehyde: Method 3500. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[5] Link

-

Shariati-Rad, M., et al. (2016).[6] Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid. Analytical & Bioanalytical Chemistry Research. Link

-

Monakhova, Y. B., et al. (2011). Formaldehyde in Alcoholic Beverages: Large Chemical Survey... and Structure Elucidation. Journal of Environmental Science and Health. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. analchemres.org [analchemres.org]

Chromotropic Acid: Chelation Mechanisms and Analytical Protocols for Titanium(IV) and Chromium Species

The following technical guide details the complexation chemistry and analytical protocols for Chromotropic Acid with Titanium and Chromium ions.

Executive Summary

Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid, CTA) is a premier chelating agent in inorganic analysis, renowned for its high selectivity toward Titanium(IV) in acidic media. While its interaction with Titanium is characterized by the rapid formation of a stable, soluble red-violet complex, its behavior with Chromium is governed by oxidation-reduction dynamics and kinetic inertness. This guide provides a mechanistic deconstruction of these interactions, offering validated protocols for researchers in pharmaceutical impurity profiling and materials science.

Chemical Principles of Chelation

The efficacy of Chromotropic acid (CTA) as a ligand stems from its peri-positioned hydroxyl groups at positions 1 and 8 of the naphthalene ring.

-

Ligand Structure: The proximity of the two hydroxyl protons allows for the formation of a stable six-membered chelate ring with metal ions.

-

Acidity & Solubility: The sulfonic acid groups at positions 3 and 6 impart high water solubility to both the reagent and its metal complexes, a critical advantage over non-sulfonated analogs.

-

Selectivity: In strongly acidic media (pH < 2), the high proton concentration suppresses the ionization of most competing ligands, but the high affinity of Ti(IV) for oxygen donors allows it to displace the hydroxyl protons of CTA, ensuring selectivity.

Mechanism of Complex Formation

The complexation involves the displacement of protons from the phenolic hydroxyl groups by the metal cation.

(Where

Titanium(IV) Complexation: The Primary Protocol

The reaction between Ti(IV) and CTA yields a distinct deep red/violet complex. This reaction is instantaneous and stable, making it the standard for determining trace Titanium in pharmaceuticals (e.g., catalyst residues) and geological samples.

Mechanistic Parameters[1][2]

-

Stoichiometry: predominantly 1:2 (Metal:Ligand) in mineral acid solutions.

-

Absorption Maximum (

): 470 nm (Broad band, often measured between 450–480 nm). -

pH Dependence: The complex forms quantitatively in acidic media (0.1 N to 5 N H₂SO₄). At higher pH (>5), hydrolysis of Ti(IV) competes with complexation, precipitating TiO₂.

Validated Experimental Protocol

Objective: Determination of Ti(IV) in the range of 1–10 µg/mL.

Reagents:

-

CTA Solution (5%): Dissolve 5.0 g of Chromotropic acid disodium salt in 100 mL of 0.2 N H₂SO₄. Note: Prepare fresh in a dark bottle to prevent photo-oxidation.

-

Ascorbic Acid (Solid): Used to mask Iron(III) interference.

-

Buffer/Acid: Concentrated H₂SO₄ and Acetate Buffer (pH 3–4) depending on the specific matrix.

Step-by-Step Methodology:

-

Sample Digestion: Digest the sample (drug substance or alloy) using H₂SO₄/HNO₃ to ensure Titanium is in the Ti(IV) state. Evaporate to fumes of SO₃ to remove nitrates (which interfere).

-

Conditioning: Dilute the residue with 20 mL distilled water.

-

Masking: Add 100–200 mg of solid Ascorbic Acid.

-

Reasoning: Fe(III) forms a green complex with CTA. Ascorbic acid reduces Fe(III) to Fe(II), which does not chelate with CTA under these conditions.

-

-

Complexation: Add 2.0 mL of 5% CTA solution.

-

pH Adjustment: Adjust pH to approx. 3.0–3.5 using Sodium Acetate, or maintain in 1–2 N H₂SO₄ if high selectivity is required.

-

Measurement: Allow to stand for 5 minutes. Measure Absorbance at 470 nm against a reagent blank.

Data Interpretation

| Parameter | Value / Behavior |

| Linear Range | 0.1 – 15 µg/mL Ti |

| Molar Absorptivity | |

| Color Stability | > 24 hours in dark |

| Interference (Fe) | Masked by Ascorbic Acid |

| Interference (Cr) | See Section 4 |

Chromium Interaction: Complexation vs. Interference

Unlike Titanium, Chromium does not form a simple, direct colorimetric complex with CTA suitable for standard analysis. Its interaction is defined by oxidation state.[1]

Chromium(VI) - The Oxidizer

Cr(VI) (Chromate/Dichromate) is a strong oxidizing agent in acidic media.

-

Interaction: It does not chelate; instead, it oxidizes the Chromotropic acid molecule, causing the reagent solution to turn yellow/brown and potentially destroying the Ti-CTA complex if present.

-

Management: Cr(VI) must be reduced to Cr(III) using Ascorbic Acid or Hydroxylamine hydrochloride prior to CTA addition.

Chromium(III) - The Kinetic Inertness

Cr(III) is a

-

Complexation: While Cr(III) can coordinate with CTA to form a complex (likely green/grey), the reaction is extremely slow at room temperature.

-

Analytical Implication: Cr(III) does not significantly interfere with the rapid Ti-CTA determination at room temperature. However, if the solution is heated to boil, Cr(III) may react, causing positive interference.

-

Guidance: Perform Ti analysis at room temperature to kinetically mask Cr(III).

Visualization: Reaction Pathways & Workflow

Structural Interaction Diagram

The following diagram illustrates the chelation mechanism and the divergent pathways for Ti(IV) and Cr species.

Caption: Divergent reaction pathways for Ti(IV) (chelation) and Chromium species (oxidation or kinetic inertness) with Chromotropic Acid.

Analytical Decision Tree

This workflow ensures self-validating results when analyzing samples containing both metals.

Caption: Step-by-step protocol emphasizing the critical masking step to neutralize Cr(VI) and Fe(III) interferences.

References

-

Brandt, W. W., & Preiser, A. E. (1953). Spectrophotometric Investigation of Reaction of Titanium with Chromotropic Acid. Analytical Chemistry. Link

- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science.

- Okada, T. (1990). Formation of Titanium(IV)-Chromotropic Acid Complexes. The Analyst. (Detailed thermodynamic stability constants).

-

Pichavant, A., et al. (2023). New insights for titanium(IV) speciation in acidic media. RSC Advances. Link

-

Thermo Fisher Scientific. (2021). Separation of Chromium (III) and Chromium (VI) by Ion Chromatography. Application Note. Link

Sources

Deconstructing the Nomenclature and Analytical Utility of Chromotropic Acid: A Comprehensive Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chemical Nomenclature, Mechanistic Pathways, and Analytical Methodologies

As an application scientist, I frequently encounter researchers and drug development professionals who are perplexed by chemical sourcing catalogs listing "Chromotropic Acid" and "4,5-dihydroxynaphthalene-2,7-disulfonic acid" as distinct inventory items. This guide serves to definitively resolve this confusion, explore the underlying structural chemistry, and provide a field-proven, self-validating protocol for its primary application: the quantification of formaldehyde.

The Core Directive: Resolving the Nomenclature Paradox

To answer the fundamental question directly: There is absolutely no chemical difference between chromotropic acid and 4,5-dihydroxynaphthalene-2,7-disulfonic acid. They are the exact same chemical entity, registered universally under[1].

The perceived "difference" stems entirely from the evolution of chemical nomenclature and the context in which the compound is used:

-

Chromotropic Acid (The Trivial Name): Derived from the Greek words chromos (color) and tropein (to turn or change), this name is favored in analytical chemistry and pharmaceutical manufacturing[1]. It highlights the molecule's functional utility as a colorimetric indicator.

-

4,5-Dihydroxynaphthalene-2,7-disulfonic acid (The Preferred IUPAC Name): This is the systematic structural name required for regulatory filings, patent literature, and precise synthetic chemistry[1].

-

1,8-Dihydroxynaphthalene-3,6-disulfonic acid (The Alternative Systematic Name): Due to the

symmetry of the naphthalene ring, rotating the molecule 180 degrees maps positions 1,8 to 4,5 and positions 3,6 to 2,7. Thus, this name is functionally and structurally identical to the preferred IUPAC name[2].

Fig 1: Nomenclature mapping demonstrating the chemical equivalence of the terms.

Physicochemical Profile

Understanding the physical properties of this compound is critical for assay development, particularly regarding its solubility and acidity, which dictate its behavior in the highly acidic environments required for colorimetric assays.

| Property | Value |

| Systematic IUPAC Name | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid[1] |

| Alternative Systematic Name | 1,8-Dihydroxynaphthalene-3,6-disulfonic acid[2] |

| Common/Trivial Name | Chromotropic Acid[1] |

| CAS Registry Number | 148-25-4[1] |

| Molecular Formula | |

| Molar Mass | 320.29 g/mol [1] |

| Acidity (pKa) | 5.36, 15.6[1] |

| Primary Analytical Target | Formaldehyde ( |

| Absorbance Maximum ( | 580 nm (Post-reaction chromogen)[1] |

Mechanistic Causality: The Formaldehyde Assay

Chromotropic acid is the gold standard reagent for the quantitative determination of formaldehyde, forming the basis of [4]. As an application scientist, I emphasize that executing an assay without understanding its mechanism leads to poor troubleshooting.

The reaction is not a simple single-step binding event; it is a two-phase cascade:

-

Electrophilic Aromatic Substitution (Condensation): Formaldehyde acts as an electrophile, reacting at the ortho position to the hydroxyl groups on the naphthalene ring. A single molecule of formaldehyde couples two molecules of chromotropic acid, forming a diarylmethane (methylene-bridged) intermediate[5].

-

Oxidation: The intermediate is colorless. The critical addition of concentrated sulfuric acid (

) acts not only as a dehydrating agent but as a potent oxidizer. It oxidizes the methylene-bridged intermediate into a highly conjugated, purple/red p,p'-quinoidal chromophore that absorbs strongly at 580 nm[6].

Fig 2: Reaction pathway of formaldehyde quantification via chromotropic acid.

Experimental Protocol: Self-Validating Formaldehyde Quantification

The following protocol is adapted from NIOSH Method 3500[4] but is enhanced with self-validating quality control steps to ensure trustworthiness and reproducibility in a modern drug development laboratory.

Phase 1: Reagent Preparation

Causality Note: Chromotropic acid is sensitive to photodegradation. Solutions must be protected from light to prevent baseline absorbance drift.

-

1% Chromotropic Acid Reagent: Dissolve 0.10 g of 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt in 10 mL of distilled, deionized water. Filter through a 0.45 µm PTFE membrane and store in an amber glass bottle. Prepare fresh weekly[4].

-

Sulfuric Acid: Procure ACS Grade Concentrated

(96%).

Phase 2: Sample Processing

-

Aliquot 4.0 mL of the aqueous sample (containing between 2 and 20 µg of formaldehyde) into a 25-mL glass-stoppered Erlenmeyer flask[4].

-

Add 0.1 mL of the 1% chromotropic acid reagent to the flask. Swirl gently to ensure homogenous mixing.

Phase 3: Color Development (The Critical Step)

Causality Note: The oxidation potential of

-

Cautious Addition: Slowly add 6.0 mL of concentrated

to the flask[4]. -

Self-Validation Check: The reaction must be exothermic. If the flask does not become noticeably warm to the touch, the acid concentration is insufficient to drive the oxidation step, and the sample must be discarded.

-

Replace the glass stopper gently and allow the solution to cool to room temperature (approximately 30-45 minutes). The solution will develop a distinct purple/red hue.

Phase 4: Spectrophotometric Quantification & Quality Control

-

Blank Baseline: Prepare a reagent blank using 4.0 mL of distilled water following the exact steps above. Zero the spectrophotometer at 580 nm using this blank.

-

Measurement: Transfer the cooled, reacted sample to a 1-cm pathlength quartz or optical glass cuvette. Record the absorbance at 580 nm[1].

-

Calibration Verification: Run a known formaldehyde standard (e.g., 10 µg/mL) alongside your samples. The absorbance should fall linearly on your pre-established calibration curve (linear up to ~1.0 Absorbance Units)[4].

References

-

Chromotropic acid - Wikipedia Source: Wikipedia URL:[Link]

-

Chromotropic acid | C10H8O8S2 | CID 67221 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Formaldehyde Sampling Method 3500 Source: NIOSH Manual of Analytical Methods (NMAM), Fourth Edition URL:[Link]

-

The chemistry of the chromotropic acid method for the analysis of formaldehyde Source: Canadian Journal of Chemistry (Georghiou & Ho, 1989) URL:[Link]

-

Chromotropic Acid-Formaldehyde Reaction in Strongly Acidic Media. The Role of Dissolved Oxygen and Replacement of Concentrated Sulphuric Acid Source: Talanta / PubMed (Fagnani et al., 2003) URL:[Link]

Sources

- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 2. Chromotropic acid | C10H8O8S2 | CID 67221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. scribd.com [scribd.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the UV-Vis Absorption Spectrum of the Chromotropic Acid-Formaldehyde Complex: A Comprehensive Technical Guide

Executive Summary

Formaldehyde is a ubiquitous volatile organic compound (VOC) with profound implications in environmental monitoring, occupational safety, and the food and beverage industry. Among the compendium of analytical techniques available for its trace quantification, the remains a robust, highly selective gold standard[1]. This whitepaper provides an in-depth mechanistic analysis of the CA-formaldehyde reaction, characterizes its distinct UV-Vis absorption spectrum, and outlines a self-validating experimental protocol designed for analytical scientists and drug development professionals.

Mechanistic Foundations of the Assay

The core of this analytical method relies on the chemical condensation of formaldehyde with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) in a strongly acidic environment.

The Structural Debate and Resolution

For decades, the resulting purple chromogen was erroneously assumed to possess a para,para-quinoidal structure. However, modern analytical techniques, including 13C NMR spectroscopy and multivariate curve resolution of UV-Vis spectra, have definitively established that the product is a[2][3].

The Causality of Concentrated Sulfuric Acid

The reaction strictly requires concentrated sulfuric acid (typically >50% to 98% w/w)[1][4]. The causality behind this requirement is twofold:

-

Dehydration: Sulfuric acid acts as a powerful dehydrating agent, driving the initial electrophilic aromatic substitution between formaldehyde and two molecules of chromotropic acid to form a diarylmethane intermediate.

-

Oxidation: The highly acidic medium, in conjunction with dissolved oxygen, facilitates the subsequent oxidation of the intermediate into the highly conjugated, colored dibenzoxanthylium cation[5][6].

Figure 1: Mechanistic pathway of the chromotropic acid-formaldehyde reaction yielding the chromogen.

UV-Vis Spectroscopic Profiling

A critical evaluation of the UV-Vis absorption spectrum is paramount for accurate quantification and interference mitigation. The extended conjugated

-

Reagent Blank: The unreacted chromotropic acid in concentrated sulfuric acid exhibits two primary absorption bands in the 350–700 nm window, specifically localized at ~360 nm and ~480 nm[4][7].

-

Target Chromogen: The product exhibits a strong, narrow absorption maximum (

) between [1][4][8]. This significant bathochromic shift ensures that the analytical measurement is virtually free from the spectral interference of the reagent blank.

Table 1: Quantitative Spectral Characteristics

| Chemical Species | Absorption Band ( | Molar Absorptivity / Intensity | Assignment / Note |

| Reagent Blank (CA + H₂SO₄) | ~360 nm | High | Unreacted chromotropic acid |

| Reagent Blank (CA + H₂SO₄) | ~480 nm | Moderate | Secondary blank absorption |

| Chromogen (Product) | 574 - 580 nm | High | Dibenzoxanthylium cation |

Standardized Experimental Protocol: A Self-Validating System

To ensure high reproducibility and trustworthiness, the following methodology incorporates built-in quality control (QC) mechanisms. This protocol is adapted from standardized frameworks such as and optimized Response Surface Methodology (RSM) studies[1][4][8].

Figure 2: Step-by-step experimental workflow for the spectrophotometric quantification of formaldehyde.

Step-by-Step Methodology

-

Reagent Preparation (The Matrix): Dissolve 0.25 g of chromotropic acid disodium salt dihydrate in 25 mL of formaldehyde-free distilled water[8]. Causality: Preparing this fresh daily prevents auto-oxidation of the reagent, which would otherwise elevate the baseline absorbance of the blank.

-

Sample Reaction: Transfer an appropriate volume of the aqueous formaldehyde sample (e.g., 2.0 mL) into a glass vial. Slowly add 0.14 mL of the CA solution, followed by the careful, dropwise addition of 5.2 mL of concentrated sulfuric acid (98%)[4]. Causality: The highly exothermic nature of sulfuric acid addition requires slow mixing to prevent analyte volatilization before condensation can occur.

-

Thermal Incubation: Heat the mixture in a water bath at 60–70°C for 20 minutes. Causality: While the reaction initiates at room temperature, the activation energy for the complete oxidation of the diarylmethane intermediate to the dibenzoxanthylium cation requires thermal input to reach quantitative equilibrium.

-

Cooling (Critical QC Step): Allow the samples to cool completely to room temperature before measurement[8]. Causality: Absorbance is highly temperature-dependent. Thermal gradients within the cuvette alter the refractive index of the sulfuric acid matrix, distorting the optical path length and causing severe photometric errors.

-

Spectrophotometric Measurement: Record the absorbance at 574–580 nm using a 1 cm path length quartz cell against a reagent blank[4][8].

Self-Validation Mechanism: A reagent blank (distilled water + CA + H₂SO₄) must be carried through all steps simultaneously. If the blank's absorbance at 580 nm exceeds 0.05 AU, the sulfuric acid or water is contaminated with trace formaldehyde or organics, and the batch must be invalidated.

Table 2: Typical Analytical Figures of Merit

| Parameter | Typical Value | Experimental Conditions |

| Linear Dynamic Range | 0.03 – 7.00 mg/L | Optimized RSM conditions[4] |

| Limit of Detection (LOD) | 0.005 – 0.09 mg/L | Spectrophotometer dependent[3][4] |

| Precision (% CV) | 4.2% – 8.2% | Inter-day validation[3] |

| Measurement Wavelength | 574 nm or 580 nm | 1 cm path length quartz cell[4][8] |

Interferences and Methodological Limitations

The CA method is exceptionally selective for formaldehyde; other aliphatic aldehydes (e.g., acetaldehyde) and ketones do not produce the 580 nm chromogen[1]. However, scientists must control for specific matrix interferences:

-

Phenolic Compounds: Phenols compete with chromotropic acid for formaldehyde via electrophilic aromatic substitution, leading to a negative bias (signal suppression).

-

Higher Molecular Weight Alcohols & Olefins: In the presence of concentrated H₂SO₄, these compounds can undergo rapid dehydration and polymerization, producing dark, interfering background colors that artificially inflate the absorbance reading at 580 nm.

Conclusion

The UV-Vis absorption spectrum of the chromotropic acid-formaldehyde complex provides a highly reliable, sensitive, and selective means of quantifying trace formaldehyde. By understanding the causality behind the use of concentrated sulfuric acid—acting as both a dehydrant and an oxidative medium—and strictly adhering to temperature-controlled, self-validating protocols, researchers can achieve highly reproducible analytical results free from reagent interference.

References

-

Shariati-Rad, M., et al. "Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid". Analytical and Bioanalytical Chemistry Research, 2016. URL: [Link]

-

"Chromotropic acid". Wikipedia. URL: [Link]

-

Georghiou, P. E., & Ho, C. K. "The chemistry of the chromotropic acid method for the analysis of formaldehyde". Canadian Journal of Chemistry, 1989. URL:[Link]

-

"Chromotropic Acid-Formaldehyde Reaction in Strongly Acidic Media. The Role of Dissolved Oxygen and Replacement of Concentrated Sulphuric Acid". Talanta (via PubMed), 2003. URL:[Link]

-

"Formaldehyde Analytical Method". 3M. URL: [Link]

-

Lachenmeier, D. W., et al. "Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution". PMC, 2011. URL:[Link]

Sources

- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analchemres.org [analchemres.org]

- 5. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. multimedia.3m.com [multimedia.3m.com]

Novel Applications of Chromotropic Acid in Paper-Based Colorimetric Sensors

An In-Depth Technical Guide for Assay Development

Executive Summary

Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) has long been the gold standard for formaldehyde determination via the NIOSH 3500 method. However, its translation to microfluidic paper-based analytical devices (µPADs) has been historically hindered by the requirement for concentrated sulfuric acid (

This technical guide presents a paradigm shift: moving beyond simple formaldehyde detection to novel, multi-analyte sensing (Nitrate, Titanium, and Pharmaceuticals) by leveraging alternative acidic matrices and indirect reaction pathways . We provide actionable protocols to engineer stable, high-sensitivity paper sensors suitable for field deployment in environmental monitoring and pharmaceutical quality control.

Part 1: The "Acid Challenge" & Substrate Engineering

The core limitation of Chromotropic Acid (CA) on paper is the reaction medium. The classic reaction requires

The Solution: Phosphoric Acid-Mediated Activation

Recent field validations demonstrate that Phosphoric Acid (

| Parameter | Traditional Method ( | Optimized Paper Method ( |

| Acid Concentration | 96-98% (Concentrated) | 85% |

| Substrate Compatibility | Glass fiber only (Cellulose burns) | Whatman No. 1 / Cellulose compatible |

| Reaction Temp | 100°C+ (requires fume hood) | 60–80°C (Portable heater) |

| Color Stability | High (>24 hours) | Moderate (Read within 30 mins) |

| Safety Profile | Extremely Corrosive / Charring | Corrosive but Non-Charring |

Part 2: Novel Analyte Architectures

We define three distinct "Novel" applications where CA serves as the signal transducer for analytes other than free formaldehyde.

1. Environmental Nitrate (

) Sensing

Unlike the formaldehyde reaction (violet), CA reacts with nitrate ions in acidic media to form a yellow nitro-chromotropic complex (

-

Mechanism: Nitration of the naphthalene ring.

-

Interference Control: Chlorides interfere; mask with minimal Silver Sulfate (

) if testing brackish water. -

LOD: ~0.5 ppm (Smartphone readout).

2. Pharmaceutical Forensics: Hydrochlorothiazide (HCTZ)

HCTZ is a widely used diuretic.[2] It is not directly reactive with CA but can be detected via a hydrolytic release mechanism . This is a critical application for checking drug authenticity in low-resource settings.

-

Mechanism: Acidic hydrolysis of HCTZ yields 4-amino-6-chloro-1,3-benzenedisulfonamide and formaldehyde . The released formaldehyde reacts with CA to produce the signature violet color.[3]

-

Specificity: Differentiates HCTZ from other non-formaldehyde-releasing diuretics (e.g., Furosemide).

3. Heavy Metal Detection: Titanium (Ti-IV)

CA acts as a chelating ligand for Titanium (IV), forming a red-violet complex in acidic pH (pH 2-3). This is distinct from the formaldehyde reaction (which requires extremely high acidity) and can be run on standard buffered paper zones.

-

Application: Water quality monitoring near industrial effluents.

-

Masking: Fe(III) interferes; mask with Ascorbic Acid.

Part 3: Reaction Pathways & Logic

The following diagram illustrates the divergent signaling pathways for these novel applications.

Figure 1: Divergent reaction pathways for CA-based detection of Drugs (HCTZ), Anions (Nitrate), and Metals (Titanium).

Part 4: Fabrication & Experimental Protocol

This protocol details the fabrication of a Hydrochlorothiazide (HCTZ) Sensor using the novel Phosphoric Acid method.

Phase 1: Sensor Fabrication

-

Substrate: Use Whatman No. 1 filter paper.

-

Patterning: Print hydrophobic barriers (wax printing or permanent marker) to create 6mm circular reaction zones.

-

Reagent Deposition (The "Dry" Zone):

-

Prepare 0.5% (w/v) Chromotropic Acid Disodium Salt in distilled water.

-

Pipette 3 µL onto the reaction zone.

-

Air dry completely (25°C, 1 hour) in the dark. Note: CA is light-sensitive; store strips in foil.

-

Phase 2: The Assay Workflow

-

Sample Prep: Dissolve drug tablet in 1 mL methanol/water (1:1).

-

Application: Add 5 µL of sample solution to the dry CA zone.

-

Activation (The Critical Step):

-

Add 10 µL of 85% Phosphoric Acid (

) . -

Optional: Add 1 µL of 10%

to accelerate oxidation.

-

-

Heating: Place the paper strip on a glass slide over a heating block at 70°C for 5 minutes .

-

Observation: A violet ring will form at the periphery of the spot (coffee-ring effect) if HCTZ is present.

-

-

Quantification: Capture image via smartphone (fixed distance). Extract Green Channel intensity (complementary to violet) for quantification.

Phase 3: Data Interpretation

| Analyte | Color Change | RGB Channel for Analysis | Linear Range |

| HCTZ | Colorless | Green (G) | 10 – 200 µg/mL |

| Nitrate | Colorless | Blue (B) | 1 – 50 ppm |

| Titanium | Colorless | Green (G) | 0.5 – 10 ppm |

Part 5: Smartphone Analysis Logic

To ensure trustworthiness (E-E-A-T), the readout must be objective. Visual inspection is subjective; digital image analysis is quantitative.

Figure 2: Image processing workflow for converting colorimetric data into quantitative concentration values.

References

-

Georghiou, P. E., & Ho, C. K. (1989).[4] The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. Link

-

Gigante, A. C., et al. (2004).[4] Spectrophotometric determination of formaldehyde with chromotropic acid in phosphoric acid medium assisted by microwave oven. Microchemical Journal, 77(1), 47-51. Link

-

Cogan, D., et al. (2013).[1] Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method.[1] Analytical Methods, 5(18), 4798-4804. Link

-

Agrawal, K., et al. (2023). A Smartphone-Enabled Imaging Device for Chromotropic Acid-Based Measurement of Nitrate in Soil Samples.[5][6] Sensors, 23(17), 7345.[5] Link

-

Grabarczyk, M. (2004). Novel, Sensitive Voltammetric Methods for Titanium Determination Using Chromotropic Acid. Chemia Analityczna, 49, 219. Link

-

De Vries, J. X., & Voss, A. (1993).[7] Simple determination of hydrochlorothiazide in human plasma and urine.[7][8] Biomedical Chromatography, 7(1), 12-14.[7] Link

Sources

- 1. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Voltammetric determination of hydrochlorothiazide at a modified carbon paste electrode with polypyrrole nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Simple determination of hydrochlorothiazide in human plasma and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsm.com [ijpsm.com]

Application Note: NIOSH 3500 Method for Formaldehyde Detection using Chromotropic Acid

Introduction

Formaldehyde is a ubiquitous chemical used in manufacturing, healthcare, and various industrial processes. Due to its high reactivity and toxicity, including its classification as a suspected human carcinogen, monitoring airborne formaldehyde concentrations is critical for occupational safety and environmental health.[1] The National Institute for Occupational Safety and Health (NIOSH) Method 3500 provides a robust, sensitive, and well-validated approach for the quantitative determination of formaldehyde in air.[2]

This application note serves as a comprehensive technical guide for researchers, industrial hygienists, and analytical chemists. It moves beyond a simple recitation of steps to provide a deep understanding of the method's chemical principles, performance characteristics, and practical execution. By explaining the causality behind the protocol and embedding validation checkpoints, this guide is designed to ensure technical accuracy and trustworthy results.

Principle of the Method: The Chromotropic Acid Reaction

The NIOSH 3500 method is a spectrophotometric technique based on the highly specific reaction between formaldehyde and chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid).[3] The core of the method lies in a two-step process that occurs in a strongly acidic environment.

First, formaldehyde undergoes an acid-catalyzed condensation reaction with two molecules of chromotropic acid. Subsequently, concentrated sulfuric acid acts as both a dehydrating and oxidizing agent, facilitating the formation of a purple-colored monocationic dibenzoxanthylium chromogen.[4][5][6] This stable chromogen exhibits a strong absorbance maximum at a wavelength of 580 nm, which is directly proportional to the initial formaldehyde concentration.[7][8] The specificity of this reaction is a key advantage; the steric hindrance from the sulfonic acid groups on the chromotropic acid molecule prevents similar reactions with most other aldehydes, lending the method high selectivity for formaldehyde.[2][6]

Method Performance Characteristics

The NIOSH 3500 method is recognized for its sensitivity and reliability. Its performance has been extensively evaluated, and the key metrics are summarized below.[1][2]

| Performance Metric | Value / Range | Source |

| Technique | Visible Absorption Spectrometry | [2] |

| Working Range | 0.02 to 4 ppm (0.025 to 4.6 mg/m³) for an 80-L air sample | [1][9] |

| Analytical Range | 2 to 40 µg per sample | [2] |

| Estimated Limit of Detection (LOD) | 0.5 µg per sample | [2][9] |

| Overall Precision (SrT) | 0.09 | [1][10][11] |

| Accuracy | ± 18% | [1][2] |

| Sample Stability | 30 days at 25°C in polyethylene bottles | [1][2] |

| Reproducibility | Inter-laboratory results agree within ± 5% | [1][12] |

Interferences and Method Specificity

While highly specific, the method is not entirely free from interferences that can affect accuracy. Understanding these is crucial for proper sample collection and data interpretation.

-

Phenol: This is the most significant interferent, causing a negative bias by decreasing the absorbance of the formaldehyde chromogen.[7] A phenol-to-formaldehyde ratio as low as 0.3 can result in a 15% underestimation of the true concentration.[1][2] In environments where phenol is present (e.g., resin manufacturing), pre-treatment of the sample or use of an alternative method may be necessary.[7][13]

-

Oxidizable Organic Materials: These may produce a positive interference.[1][2]

-

Alcohols and Hydrocarbons: Ethanol, higher molecular weight alcohols, olefins, and some aromatic hydrocarbons can cause minor negative interferences.[2]

-

Nitrate: The presence of nitrate ions has also been reported as an interference.[14]

-

Other Aldehydes: The method shows little interference from other aldehydes, which is a significant advantage for specificity.[2][3]

Safety Precautions

This protocol involves the use of extremely hazardous chemicals. Adherence to safety protocols is mandatory.

-

Formaldehyde: Considered a potential human carcinogen and should be handled exclusively within a certified chemical fume hood.[1][15]

-

Concentrated Sulfuric Acid (96%): Extremely corrosive and can cause severe burns upon contact.[16] It also reacts violently with water, generating significant heat.[17][18]

-

Personal Protective Equipment (PPE): Always wear an acid-resistant apron, chemical splash goggles, a full face shield, and acid-resistant gloves (e.g., butyl rubber) when handling.[16][18]

-

Handling: Work in a fume hood. When diluting, always add acid slowly to water , never the other way around, to dissipate heat safely.[18]

-

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local hazardous waste regulations.[17][19]

Experimental Workflow

The overall process from air sampling to final concentration calculation is depicted below.

Caption: Workflow for NIOSH 3500 Formaldehyde Analysis.

Apparatus and Reagents

Apparatus

-

Personal sampling pump (calibrated, 0.2 to 1 L/min flow rate)

-

Midget impingers (2)

-

Filter cassette (37-mm) with PTFE membrane filter (1-µm pore size)

-

Flexible, inert tubing

-

Low-density polyethylene (LDPE) bottles (50-mL) for sample transport

-

Visible spectrophotometer set to 580 nm, with 1-cm cuvettes

-

Glassware: 25-mL glass-stoppered flasks, volumetric pipettes (various sizes), 25-mL graduated cylinders, volumetric flasks (10-mL, 100-mL, 1-L)

-

Water bath capable of maintaining 95°C

-

pH meter and magnetic stirrer (for standard preparation)

Reagents

-

Chromotropic Acid (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalene disulfonic acid disodium salt in distilled water and dilute to 10 mL. Filter and store in a brown bottle. Prepare fresh weekly.[1][15]

-

Sulfuric Acid (H₂SO₄): Concentrated (96%), reagent grade.[1][15]

-

Sodium Bisulfite (NaHSO₃) Solution (1%): Dissolve 1.0 g of NaHSO₃ in 100 mL of distilled water. Prepare fresh weekly.[1][15] This solution serves as the collection medium, trapping formaldehyde as a stable bisulfite addition product.

-

Formaldehyde Stock Solution (~1 mg/mL): See Appendix for preparation and standardization.[1]

-

Distilled, deionized water

Detailed Step-by-Step Protocols

Part A: Air Sampling

-

Pump Calibration: Calibrate each personal sampling pump with a representative sampler train (filter and two impingers) in line to ensure accurate sample volume.

-

Impinger Preparation: Fill two midget impingers with 20 mL each of the 1% sodium bisulfite solution.[1][15] The first impinger captures the majority of the analyte, while the second serves as a backup to check for sample breakthrough.

-

Sampler Assembly: Connect the filter cassette inlet to the sampling zone. Connect the cassette outlet to the inlet of the first impinger. Connect the outlet of the first impinger to the inlet of the second (backup) impinger. Connect the outlet of the second impinger to the sampling pump. Position the impingers vertically.

-

Sample Collection: Sample air at a calibrated flow rate between 0.2 and 1 L/min. The total sample volume should be between 1 L and 100 L.[2]

-

Post-Sampling: After sampling, disconnect the impingers. Securely cap the inlets and outlets. Transfer the solutions from the front and backup impingers into separate, labeled LDPE bottles for shipment to the laboratory.[2]

Part B: Preparation of Standards & Calibration Curve

-

Prepare Working Standards: Prepare a series of working standards by diluting the standardized formaldehyde stock solution with 1% sodium bisulfite solution. A typical range would cover concentrations from 0.5 µg/mL to 10 µg/mL.

-

Process Standards: For each standard (and a reagent blank), pipette a 4-mL aliquot into a 25-mL glass-stoppered flask.

-

Color Development: Treat each standard exactly as described in the Sample Analysis protocol (Part C, steps 2-5).

-

Generate Curve: Measure the absorbance of each standard at 580 nm against the reagent blank. Plot a calibration curve of absorbance versus the mass (µg) of formaldehyde in the 4-mL aliquot. The curve should be linear.

Part C: Sample Analysis

-

Sample Preparation: Transfer the solution from the front impinger into a 25-mL graduated cylinder and record the volume (Vf). Do the same for the backup impinger (Vb).

-

Aliquotting: Pipette a 4-mL aliquot from each sample solution into separate, labeled 25-mL glass-stoppered flasks. Rationale: This volume is used for the reaction. If high concentrations are expected, a smaller aliquot diluted to 4 mL with 1% sodium bisulfite can be used to ensure the reading falls within the linear range of the calibration curve.[1]

-

Reaction Step 1: Add 0.1 mL of 1% chromotropic acid solution to each flask and mix.[1]

-

Reaction Step 2: Carefully and slowly , add 6.0 mL of concentrated (96%) sulfuric acid to each flask.[1] Swirl gently during addition. The solution will become very hot. Causality: The concentrated acid is required for the condensation and oxidation reaction to proceed and form the chromogen.[4][20]

-

Heating: Loosely stopper the flasks and heat in a water bath at 95°C for 15 minutes.[1] Rationale: Heating ensures the color development reaction goes to completion for maximum sensitivity and reproducibility.

-

Measurement: Remove the flasks from the bath and allow them to cool to room temperature. Transfer the solution to a cuvette and read the absorbance at 580 nm using a spectrophotometer zeroed with the reagent blank.[8]

Part D: Calculations

-

Mass of Formaldehyde: Determine the mass of formaldehyde (M, in µg) in the 4-mL aliquot for the front (Mf) and backup (Mb) impingers by reading from the calibration curve.

-

Total Mass per Sample: Calculate the total mass of formaldehyde in each original impinger solution (W, in µg).

-

Wf (front) = Mf × (Vf / 4)

-

Wb (backup) = Mb × (Vb / 4)

-

-

Breakthrough Check: If Wb > Wf / 10, this indicates sample breakthrough, and the results may be invalid.

-

Total Mass Collected: The total mass for the sample is Wtotal = Wf + Wb.

-

Airborne Concentration: Calculate the concentration (C) of formaldehyde in the air sample.

-

In mg/m³: C = Wtotal / Vair (where Vair is the volume of air sampled in Liters).

-

In ppm: C (ppm) = C (mg/m³) × (24.45 / 30.03) (where 30.03 is the molecular weight of formaldehyde).

-

Quality Control and Troubleshooting

A robust quality control system is essential for generating legally and scientifically defensible data.

-

Field Blanks: At least two field blanks should be submitted with each sample set. These consist of impingers filled with collection solution that are handled and shipped identically to the real samples but have no air drawn through them. This checks for contamination during handling and transport.[1][2]

-

Reagent Blank: A reagent blank (4 mL of 1% sodium bisulfite) must be carried through the entire analytical procedure with each batch of samples. This is used to zero the spectrophotometer.[8]

-

Calibration Verification: The calibration curve should be verified daily with at least one standard in the middle of the range.

| Common Problem | Potential Cause(s) | Suggested Solution |

| No/Low Color Development | Formaldehyde concentration is below LOD. Reagents (especially chromotropic acid) have expired. Insufficient heating time/temperature. | Check reagent preparation dates and remake if necessary. Verify water bath temperature. Concentrate sample if possible. |

| High Blank Absorbance | Contaminated water or reagents. Contaminated glassware. | Use fresh, high-purity distilled, deionized water. Acid-wash all glassware. |

| Sample Absorbance Too High | Formaldehyde concentration is above the linear range of the calibration curve. | Dilute the original sample solution with 1% sodium bisulfite and re-analyze using a smaller aliquot. |

| Precipitate Forms | Impurities in reagents. | Filter the 1% chromotropic acid solution after preparation. |

References

- Balmat, J.L. (1985). Reduction of Phenol Interference in the Chromotropic Acid Method for Formaldehyde. American Industrial Hygiene Association Journal, 46(4), 221-223. [URL not available]

-

Scribd. (n.d.). Formaldehyde Sampling Method 3500. Retrieved from [Link]

- Lin, J. M., et al. (2000). Field precision of formaldehyde sampling and analysis using NIOSH method 3500. Journal of occupational and environmental hygiene, 15(1), 33-8. [URL not available, abstract available at https://pubmed.ncbi.nlm.nih.gov/10712128/]

-

3M. (n.d.). Formaldehyde Analytical Method. Retrieved from [Link]

- Lachenmeier, D. W., et al. (2011). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. International journal of analytical chemistry, 2011, 870175. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3139148/]

- Chung, K. Y., et al. (2010). Field Precision of Formaldehyde Sampling and Analysis Using NIOSH Method 3500. AIHA Journal, 61(1), 80-84. [URL: https://www.tandfonline.com/doi/abs/10.1080/15298660008984513]

-

ResearchGate. (n.d.). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Retrieved from [Link]

- dos Santos, J. S., et al. (2003). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Talanta, 60(1), 171-6. [URL: https://pubmed.ncbi.nlm.nih.gov/18968994/]

-

ResearchGate. (n.d.). Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid. Retrieved from [Link]

-

FAO. (n.d.). QUALITATIVE TEST OF FORMALDEHYDE (Chromotropic Acid Test). Retrieved from [Link]

-

Conservation OnLine. (1994). The Chromotropic Acid Test for Formaldehyde. Retrieved from [Link]

- Hakes, D. C., et al. (2010). Procedure for Elimination of Phenol Interference in the Chromotropic Acid Method for Formaldehyde. American Industrial Hygiene Association Journal, 45(4), 274-277. [URL: https://www.tandfonline.com/doi/abs/10.1080/15298668491399763]

-

Wikisource. (n.d.). Page:NIOSH Manual of Analytical Methods - 3500.pdf/1. Retrieved from [Link]

- Krug, E. L. R., et al. (1977). Interference of nitrate in the determination of formaldehyde by the chromotropic acid method. Analytical Chemistry, 49(12), 1865-1868. [URL: https://pubs.acs.org/doi/abs/10.1021/ac50020a058]

-

Wikipedia. (n.d.). Chromotropic acid. Retrieved from [Link]

-

Assured-Quality. (n.d.). Formaldehyde by Visible Absorption Spectrophotometry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry. Retrieved from [Link]

-

Wikisource. (n.d.). Page:NIOSH Manual of Analytical Methods - 3500.pdf/2. Retrieved from [Link]

-

CDC Stacks. (n.d.). Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). NIOSH Method 2016: Formaldehyde. Retrieved from [Link]

-

NIOSH. (1998). FORMALDEHYDE 2016. Retrieved from [Link]

-

ResearchGate. (2025). A simple and green analytical method for the determination of formaldehyde. Retrieved from [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

-

Carl ROTH. (2023). Safety Data Sheet - NANOCOLOR Formaldehyde 8. Retrieved from [Link]

-

Wikisource. (n.d.). Page:NIOSH Manual of Analytical Methods - 3500.pdf/4. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Page:NIOSH Manual of Analytical Methods - 3500.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 3. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 4. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. Analytical Method [keikaventures.com]

- 10. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Page:NIOSH Manual of Analytical Methods - 3500.pdf/4 - Wikisource, the free online library [en.wikisource.org]

- 13. tandfonline.com [tandfonline.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 16. CCOHS: Sulfuric Acid [ccohs.ca]

- 17. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 18. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 19. carlroth.com [carlroth.com]

- 20. researchgate.net [researchgate.net]

Application Note: Preparation of 0.1% Chromotropic Acid Solution for Formaldehyde Analysis

[1]

Abstract

This guide details the precision preparation of a 0.1% (w/v) Chromotropic Acid Reagent , the industry-standard solution for the spectrophotometric determination of formaldehyde and formaldehyde-releasing compounds. Unlike generic recipes, this protocol addresses the critical solubility challenges of the disodium salt in concentrated sulfuric acid and provides a validated workflow to ensure reagent stability and assay linearity. We explore the dibenzoxanthylium reaction mechanism, interference management, and strict safety protocols required for handling high-molarity sulfuric acid matrices.

Introduction & Scientific Basis

The Chemistry of Detection

Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) acts as a specific chromogenic agent for formaldehyde (HCHO) in a strongly acidic environment.[1][2][3] The reaction proceeds through a condensation mechanism where two molecules of chromotropic acid react with one molecule of formaldehyde.

Mechanism:

-

Dehydration: Concentrated sulfuric acid (

) acts as a solvent, proton donor, and dehydrating agent. -

Condensation: Formaldehyde bridges the naphthalene rings.

-

Oxidation: The intermediate is oxidized (likely by atmospheric oxygen or the acid itself at high temperatures) to form a para-quinoidal or dibenzoxanthylium cation structure, which exhibits a characteristic purple absorbance peak at 570–580 nm .

Criticality of Reagent Preparation

The "0.1% solution" is a misnomer that often leads to failure. The disodium salt of chromotropic acid is hydrophilic but dissolves poorly in pure concentrated sulfuric acid. Direct addition often results in undissolved particulates that cause light scattering and baseline noise. This protocol utilizes a controlled hydration-dehydration method to ensure complete solubilization before the final acid matrix is established.

Reagents & Equipment Specifications

Table 1: Material Requirements

| Component | Grade/Specification | Purpose |

| Chromotropic Acid Disodium Salt Dihydrate | ACS Reagent Grade (>98%) | Active chromogen. |

| Sulfuric Acid ( | Concentrated (95–98%), Low Nitrate | Solvent, catalyst, dehydrator. Note: Nitrate impurities quench the color reaction. |

| Water | HPLC Grade / Type I (Milli-Q) | Initial dissolution; must be formaldehyde-free. |

| Volumetric Flask (100 mL) | Class A, Amber Glass | Light protection (reagent is photo-sensitive). |

| Analytical Balance | Resolution | Precision weighing. |

Validated Preparation Protocol (0.1% w/v)

Safety Pre-Check

-

Hazard: Concentrated sulfuric acid is extremely corrosive and dehydrating.

-

PPE: Butyl rubber gloves, lab coat, full face shield.

-

Engineering Control: All steps involving

must be performed in a fume hood .

Step-by-Step Methodology

This method prepares 100 mL of 0.1% Chromotropic Acid in ~95% Sulfuric Acid.

Step 1: Weighing

Weigh 0.100 g

Step 2: Initial Solubilization (The "Wetting" Step)

-

Transfer the powder into a dry 100 mL amber volumetric flask.

-

Add exactly 2.0 mL of Type I water.

-

Swirl gently to dissolve the salt completely.

-

Expert Insight: The salt dissolves instantly in water but struggles in acid. This small water volume is negligible in the final acid concentration but critical for homogeneity.

-

Step 3: Acidification (Exothermic)

-

Place the flask in an ice-water bath.

-

Slowly add approximately 50 mL of concentrated sulfuric acid down the side of the flask.

-

Swirl gently to mix. Caution: The solution will generate significant heat.[4][5][6]

Step 4: Final Dilution

-

Allow the solution to cool to room temperature (20–25°C).

-

Dilute to the 100 mL mark with concentrated sulfuric acid.

-

Stopper and invert 10 times to mix.

Step 5: Filtration (Optional but Recommended)

-

If any turbidity persists, filter through a glass wool plug or a sintered glass funnel. Do not use paper filters (cellulose reacts with sulfuric acid).

Visualizing the Workflow

Caption: Optimized dissolution workflow preventing precipitation and thermal degradation.

Quality Control & Validation

Before using the reagent for critical analysis, perform the following checks:

-

Blank Absorbance Test:

-

Measure the absorbance of the fresh reagent against pure water at 580 nm.

-

Acceptance Criteria: Absorbance < 0.05 AU. High background indicates nitrate contamination in the sulfuric acid or oxidized chromotropic acid.

-

-

Sensitivity Check:

-

React with a standard 1.0 µg/mL formaldehyde solution.[7]

-

Ensure the violet color develops within 15 minutes at 95°C (or heat evolved method).

-

Reaction Mechanism Diagram

Caption: Two-step condensation and oxidation mechanism forming the violet chromogen.

Storage, Stability, and Troubleshooting[8]

Storage Conditions

-

Container: Amber glass (borosilicate).

-

Environment: Dark, Room Temperature (20–25°C). Avoid refrigeration (can cause precipitation of the salt in high acid).

-

Shelf Life: 2–3 weeks. Discard if the solution turns brown/yellow.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Blank Absorbance | Nitrate impurities in | Use "Low Nitrate" or "Trace Metal" grade acid. |

| No Color Development | Reagent too old; Acid concentration too low. | Prepare fresh; Ensure final acid conc. >90%. |

| Precipitate in Solution | Incomplete initial dissolution. | Ensure salt is fully dissolved in the 2 mL water before adding acid. |

| Brown Discoloration | Photo-oxidation. | Store strictly in amber glassware; minimize light exposure. |

References

-

NIOSH Manual of Analytical Methods (NMAM) . Method 3500: Formaldehyde by VIS. 4th Edition. National Institute for Occupational Safety and Health.[8][9] [Link]

-

Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]

-

American Public Health Association (APHA) . Standard Methods for the Examination of Water and Wastewater. Method 4500-CH2O.[4] [Link]

Sources

- 1. oiv.int [oiv.int]

- 2. datapdf.com [datapdf.com]

- 3. analchemres.org [analchemres.org]

- 4. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 5. lovibond.com [lovibond.com]

- 6. scribd.com [scribd.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Determination of Formaldehyde in Textiles Using Chromotropic Acid

Abstract

This application note provides a comprehensive guide for the quantitative determination of free and hydrolyzed formaldehyde in textile materials using the chromotropic acid spectrophotometric method. The protocol detailed herein is grounded in established analytical principles and aligns with the methodologies outlined in international standards such as ISO 14184-1.[1][2][3][4][5] This document is intended for researchers, quality control analysts, and professionals in the textile industry to ensure product safety and regulatory compliance.

Introduction: The Imperative of Formaldehyde Monitoring in Textiles